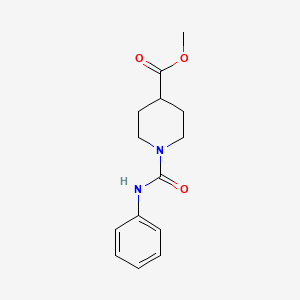
methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate, also known as MAPC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. MAPC is a member of the piperidinecarboxylate family, which has been shown to have various biological activities including anti-inflammatory, anti-tumor, and anti-viral effects.
科学的研究の応用
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine. Some of the most promising applications of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate include its use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to have anti-viral effects, making it a potential candidate for the treatment of viral infections.
作用機序
The mechanism of action of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cell proliferation. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a key role in the inflammatory response. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the inflammatory response. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. In addition, methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death). methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to have anti-viral effects by inhibiting the replication of viruses such as hepatitis B and C.
実験室実験の利点と制限
The advantages of using methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity, and its ability to inhibit multiple signaling pathways involved in inflammation and cell proliferation. However, the limitations of using methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in lab experiments include its high cost and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate. One potential direction is the development of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of the use of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate and its potential applications in the treatment of various diseases.
合成法
The synthesis of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate involves the reaction of piperidinecarboxylic acid with aniline and methyl chloroformate. This reaction results in the formation of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate, which can be purified using various methods, including column chromatography and recrystallization. The purity of the final product can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
methyl 1-(phenylcarbamoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-13(17)11-7-9-16(10-8-11)14(18)15-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFFKZVZUWWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)
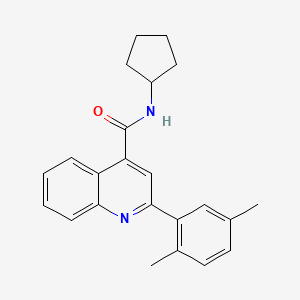
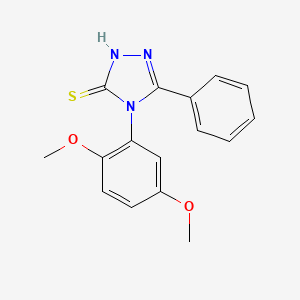
![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)
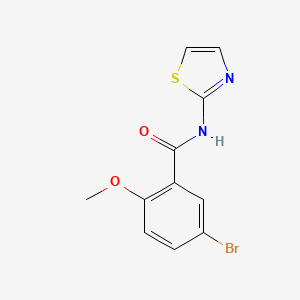
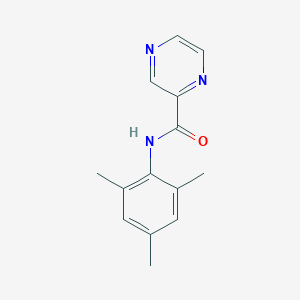
![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
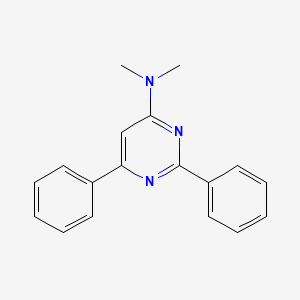
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)
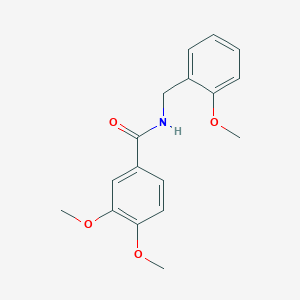
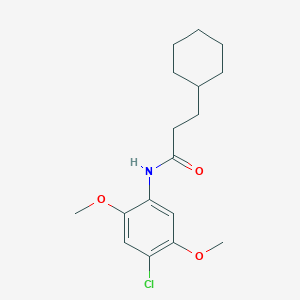
![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)